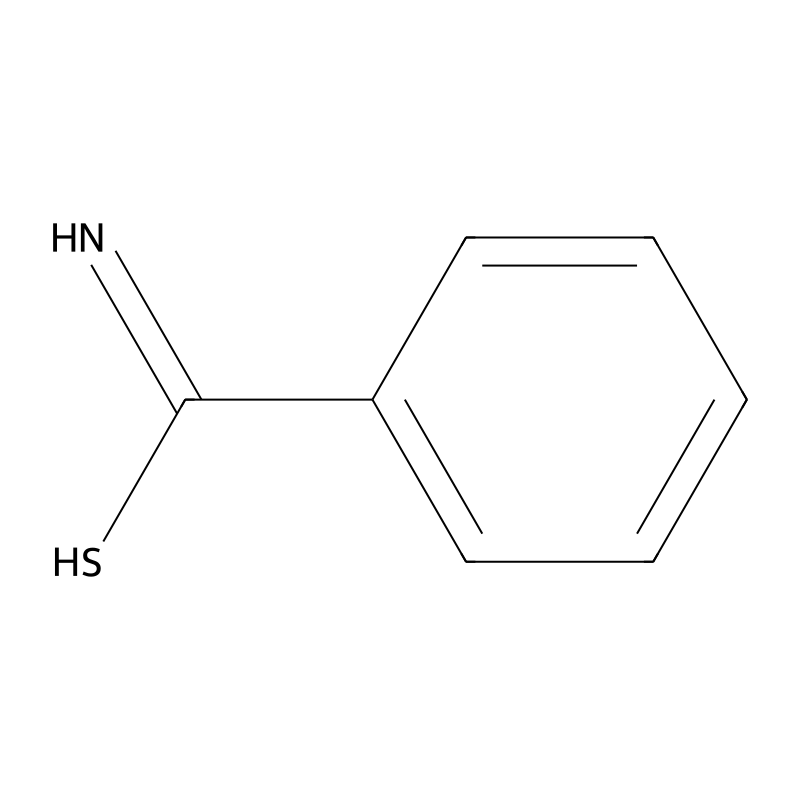

Thiobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: Thiobenzamide serves as a key building block in organic synthesis. It is utilized for constructing complex molecules due to its ability to mimic the amide function in biomolecules while retaining or enhancing biological activity . Methods of Application:

Synthesis: Employing sulfuration agents for the preparation of thioamides.

Pharmaceutical Chemistry

Scientific Field: Medicinal Chemistry Application Summary: In drug design, thiobenzamide analogs are explored for their potential to act as bioisosteres of amide bonds, which can lead to drugs with improved stability and biological activity . Methods of Application:

Drug Design: Modification of existing drugs to include thiobenzamide, aiming to enhance drug properties.

Structural Chemistry

Scientific Field: Structural Chemistry Application Summary: Thiobenzamide’s structural properties, such as deviations from planarity due to steric hindrance, are studied to understand its behavior in various chemical contexts . Methods of Application:

X-ray Diffraction Analyses: To determine the planarity of the thiobenzamide moiety.

Quantum Chemical Calculations: To corroborate experimental data and analyze molecular ensembles. Results: Studies have revealed that bulky N-substituents can cause significant deviations from planarity, affecting the molecule’s reactivity and properties.

Thiobenzamide is an organic compound characterized by the formula C₇H₇NS. It consists of a benzene ring attached to a thiocarbonamide functional group, making it a member of the thioamide family. The compound is known for its distinct sulfur atom, which imparts unique chemical properties compared to its oxygen-containing counterparts, such as amides. Thiobenzamide is typically a white to light yellow crystalline solid with a melting point around 90°C and is soluble in organic solvents like ethanol and acetone but less so in water .

- Limited data exists on the specific hazards of thiobenzamide. However, as a general guideline for thioamides, it is recommended to handle them with care due to their potential allergenic and irritant properties [].

- Standard laboratory safety practices for handling chemicals should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

Thiobenzamide exhibits notable biological activities, particularly in the realm of pharmacology. It has been identified as having antibacterial properties, likely through its mechanism that interferes with protein synthesis by targeting the L11 protein and 23S ribosomal RNA within the 50S ribosomal subunit . Furthermore, studies have indicated potential hepatotoxic effects associated with certain derivatives of thiobenzamide, emphasizing the importance of understanding its metabolic pathways and toxicological profiles .

Several synthesis methods for thiobenzamide have been documented:

- Condensation Reactions: Thiobenzamide can be synthesized through condensation reactions between benzoyl chloride and ammonium sulfide.

- Oxidative Methods: Recent studies have explored oxidative transformations that yield various derivatives of thiobenzamide, including S-oxides and other functionalized products using metal-free conditions or catalytic systems .

- Three-Component Reactions: Innovative approaches involve three-component coupling reactions that enable the formation of complex thiobenzamide derivatives efficiently .

Thiobenzamide finds applications across multiple fields:

- Pharmaceuticals: Due to its antibacterial properties, it serves as a scaffold for developing new antimicrobial agents.

- Chemical Synthesis: Its derivatives are utilized in synthesizing various heterocyclic compounds, which are important in medicinal chemistry.

- Research: Thiobenzamide is employed in studies investigating reaction mechanisms and the development of new synthetic methodologies.

Interaction studies highlight the importance of thiobenzamide in understanding drug metabolism and toxicity. Research has shown that certain derivatives can exhibit hepatotoxicity, necessitating further investigation into their metabolic pathways and interactions with liver enzymes . Additionally, the compound's reactivity with nucleophiles has implications for its use in synthetic organic chemistry.

Thiobenzamide shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Benzamide | Amide | Contains an oxygen atom instead of sulfur; less reactive in certain contexts. |

| Thioacetamide | Thioamide | Similar sulfur functionality but with an acetamide group; used in different synthetic applications. |

| Thiourea | Thioamide | Contains two amine groups; different reactivity patterns compared to thiobenzamide. |

| N-Acetylthiourea | Thioamide | Acetylated version of thiourea; used in biological studies but less explored than thiobenzamide. |

Thiobenzamide's unique sulfur-containing structure distinguishes it from these compounds, contributing to its specific chemical reactivity and biological activity.

XLogP3

LogP

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic